Home > Products > Screening Compounds P88962 > 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine
7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine -

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine

Catalog Number: EVT-13689626
CAS Number:
Molecular Formula: C6H5BrN4S
Molecular Weight: 245.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a hydrazine functional group. The compound's potential applications in medicinal chemistry and its role in various chemical reactions make it a subject of interest in scientific research.

Source

The compound can be synthesized through various chemical methods, and its derivatives have been explored for their biological activities. The structural characteristics and synthetic pathways are documented in multiple scientific articles and patents, highlighting its importance in organic synthesis and pharmacology.

Classification

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine is classified as a bicyclic heterocycle. It contains both sulfur and nitrogen atoms within its ring structure, which contributes to its reactivity and potential biological activity. This classification places it among compounds that exhibit diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with a precursor such as 4-chloro-7-bromothieno[3,2-d]pyrimidine.
  2. Hydrazination: The introduction of the hydrazine group can be achieved through a reaction with hydrazine hydrate or similar reagents under controlled conditions.
  3. Cyclization: The reaction conditions must promote cyclization to form the desired bicyclic structure.

Technical Details

The synthesis may require specific solvents (e.g., ethanol or dimethylformamide) and catalysts (e.g., palladium or nickel) to facilitate the formation of the hydrazinyl group while minimizing side reactions. Reaction temperatures typically range from room temperature to reflux conditions depending on the specific reagents used.

Molecular Structure Analysis

Structure

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine has a distinct molecular structure characterized by:

  • Molecular Formula: C6_6H6_6BrN4_4S
  • Molecular Weight: Approximately 220.1 g/mol
  • Structural Features: The compound contains a thieno[3,2-d]pyrimidine core with a bromine atom at the 7-position and a hydrazinyl group at the 4-position.

Data

The crystal structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles, confirming the planarity and stability of the molecule.

Chemical Reactions Analysis

Reactions

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  2. Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.
  3. Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

Technical Details

The reactivity of this compound is influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can enhance or suppress specific reaction pathways.

Mechanism of Action

Process

The mechanism of action for compounds like 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine often involves interactions with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit binding affinity to specific proteins due to its structural features.
  2. Inhibition Mechanism: It could act as an inhibitor by blocking active sites or interfering with protein-protein interactions.

Data

Studies have indicated that derivatives of thieno[3,2-d]pyrimidines possess significant biological activities, including antibacterial and anticancer properties, suggesting that this compound may have similar therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as crystalline solids.
  • Melting Point: Data may vary; specific values should be determined experimentally.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites in the hydrazinyl group.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization.

Applications

Scientific Uses

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine has potential applications in:

  1. Medicinal Chemistry: Investigated for its antibacterial and anticancer properties.
  2. Synthetic Chemistry: Used as a building block for more complex heterocyclic compounds.
  3. Pharmacology Research: Explored for its interactions with biological targets in drug development studies.

This compound represents an area of active research due to its unique properties and potential therapeutic applications.

Introduction to Thieno[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Thieno[3,2-d]pyrimidine Core in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic heterocycle where a thiophene ring is annulated with a pyrimidine ring at the [3,2-d] position. This architecture confers exceptional versatility in drug design due to its bioisosteric relationship with purine nucleobases. The scaffold mimics adenine's hydrogen-bonding patterns, enabling competitive binding to ATP pockets in kinase targets while enhancing metabolic stability compared to purines due to sulfur incorporation and reduced susceptibility to enzymatic degradation [1] [3]. Its planar, electron-rich system facilitates π-π stacking interactions within hydrophobic protein domains, a feature exploited in numerous kinase inhibitors.

Table 1: Marketed Drugs and Clinical Candidates Featuring Thieno[3,2-d]pyrimidine

Compound NameTherapeutic TargetIndicationStatus
Olmutinib (Olita®)EGFR T790M/L858RNon-small cell lung cancerMarketed (2016)
Pictilisib (GDC-0941)PI3Kα/δSolid tumorsPhase II
Relugolix (Orgovyx®)GnRH ReceptorProstate cancer/EndometriosisMarketed (2020)
AZD6738 (Ceralasertib)ATR KinaseSolid tumors/lymphomaPhase II

Thieno[3,2-d]pyrimidines exhibit tunable physicochemical properties. Log P values range from 1.5–4.5 depending on substituents, balancing membrane permeability and solubility. The scaffold's synthetic tractability allows for regioselective functionalization at C-2, C-4, C-6, and C-7 positions, enabling systematic structure-activity relationship (SAR) exploration [3] [4]. This adaptability is evidenced by its application across diverse target classes: tyrosine kinases (EGFR, FGFR), serine/threonine kinases (ATR, PI3K), and GPCRs (GnRH, 5-HT3).

Role of Bromo and Hydrazinyl Substituents in Modulating Bioactivity

The strategic incorporation of bromo at C-7 and hydrazinyl at C-4 creates a multifunctional pharmacophore with synergistic effects. The 7-bromo substituent serves dual roles:

  • Steric and Electronic Modulation: The bromine atom's large van der Waals radius (1.85 Å) induces favorable hydrophobic contacts in protein pockets. Its electron-withdrawing nature (σₚ = 0.23) reduces electron density at N-3 and C-2, enhancing hydrogen bond acceptance capability [2] [5].
  • Synthetic Handle: Bromine enables Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) for late-stage diversification. For example, 7-bromo precursors undergo efficient arylation to generate biaryl derivatives mimicking kinase hinge-binding motifs [4] [5].

The 4-hydrazinyl group (-NHNH₂) introduces unique pharmacophoric properties:

  • Conformational Flexibility: The N-N bond rotates freely, allowing adaptive binding to deep protein cavities.
  • Nucleophilicity: The terminal amine (pKa ~7.5) participates in Schiff base formation with carbonyls or metal coordination, enabling covalent inhibition or chelation of catalytic metal ions [5] [6].
  • Hydrogen Bond Donor/Acceptor Capacity: Forms up to three H-bonds (two as donor via -NH₂, one as acceptor via -NH-).

Table 2: Impact of Bromo/Hydrazinyl Synergy on Molecular Properties

Property7-Bromo Effect4-Hydrazinyl EffectCombined Impact
Log D (pH 7.4)+0.8–1.2 vs. H-1.0 vs. ClModerate lipophilicity (Log D ~2.0)
H-Bond CapacityAcceptors: 0; Donors: 0Acceptors: 1; Donors: 2Enhanced target engagement
Synthetic UtilityCross-coupling siteCondensation with carbonylsDual orthogonal derivatization paths

This combination enables precise targeting of kinases like p38α MAPK, where the hydrazinyl group forms H-bonds with Met109 and Gly110, while the bromine occupies a hydrophobic subpocket [6]. In FGFR4 inhibitors, the 7-bromo analog showed 10-fold enhanced potency over chloro derivatives due to improved hydrophobic filling [2].

Historical Evolution of Thienopyrimidine Derivatives in Therapeutic Applications

The medicinal exploration of thienopyrimidines began in the 1970s with simple antimicrobial derivatives. The 1990s marked a pivotal shift with the discovery that 4-anilino-thieno[3,2-d]pyrimidines potently inhibit EGFR tyrosine kinase, leading to the development of olmutinib (approved for NSCLC in 2016) [3] [4]. Three evolutionary phases define this scaffold's development:

  • First Generation (1995–2010): Exploration of C-4 anilino derivatives targeting EGFR/HER2. Key advances included C-6 lipophilic substituents (e.g., olmutinib's 6-acrylamide warhead) for covalent inhibition [4].
  • Second Generation (2010–2020): Rational design of C-7 heteroaryls via cross-coupling. Pictilisib emerged as a PI3Kα/δ inhibitor by incorporating a 7-morpholino group, demonstrating >100-fold selectivity over PI3Kβ [3] [4].
  • Current Generation (2020–present): Strategic incorporation of bromo/hydrazinyl pairs to enable bifunctional targeting. Recent studies show that 7-bromo-4-hydrazinyl derivatives inhibit p38α MAPK at IC₅₀ = 0.18 μM (vs. 0.31 μM for SB202190 control) by forming a salt bridge with Lys53 and H-bonds with the hinge region [6].

Table 3: Evolution of Key Thieno[3,2-d]pyrimidine Therapeutics

GenerationRepresentative CompoundKey Structural FeaturesPrimary TargetEfficacy Milestone
1st (1990s)PD01662854-(Methylpiperazino), C-2 thioWee1 KinaseGI₅₀ = 24 nM (MCF-7 cells)
2nd (2000s)Pictilisib (GDC-0941)7-Morpholino, 2-arylPI3KαIC₅₀ = 3 nM; TGI = 91% (U87MG xenograft)
3rd (Present)7-Bromo-4-hydrazinyl derivativesC-7 Br, C-4 NHNH₂, C-2 arylp38α MAPK/ATRIC₅₀ = 0.18 μM (p38α); 0.073 μM (LoVo)

The emergence of 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine represents a strategic evolution toward polypharmacology. The bromo group permits introduction of secondary pharmacophores via cross-coupling, while the hydrazinyl group enables condensation with aldehydes/ketones to generate Schiff base prodrugs or additional H-bonding motifs. This dual functionality is exemplified in ATR inhibitors where bromo-aryl derivatives combined with hydrazinyl-derived imines achieve IC₅₀ < 1.5 nM [2]. Current research focuses on leveraging this scaffold for PROTAC design, exploiting bromo groups for linker attachment and hydrazinyl groups for E3 ligase binding.

List of Compounds Mentioned:

  • Thieno[3,2-d]pyrimidine
  • 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine
  • Olmutinib
  • Pictilisib (GDC-0941)
  • Relugolix
  • AZD6738 (Ceralasertib)
  • PD0166285

Properties

Product Name

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine

IUPAC Name

(7-bromothieno[3,2-d]pyrimidin-4-yl)hydrazine

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

InChI

InChI=1S/C6H5BrN4S/c7-3-1-12-5-4(3)9-2-10-6(5)11-8/h1-2H,8H2,(H,9,10,11)

InChI Key

XLQSXBIRXJWAHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)NN)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.